molecular formula C15H16N4O2S B4792255 N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide

Cat. No. B4792255
M. Wt: 316.4 g/mol
InChI Key: LEAOBHSTLYMGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide, also known as THIP, is a drug that has been used in scientific research to study the role of GABA receptors in the brain. THIP is a selective agonist of the GABA-A receptor, which is a type of neurotransmitter receptor that is involved in inhibitory neurotransmission.

Mechanism of Action

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide binds to the GABA-A receptor and enhances the activity of GABA, which is an inhibitory neurotransmitter. This results in the inhibition of neuronal activity and a decrease in neuronal excitability. N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide is a selective agonist of the GABA-A receptor, which means that it binds to a specific site on the receptor and activates it.
Biochemical and Physiological Effects:
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. It enhances the activity of GABA, which results in the inhibition of neuronal activity. This can lead to sedation, anxiolysis, and anticonvulsant effects. N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide has also been shown to have analgesic effects, which may be due to its ability to modulate the activity of pain pathways in the brain.

Advantages and Limitations for Lab Experiments

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide has several advantages for use in lab experiments. It is a selective agonist of the GABA-A receptor, which makes it a valuable tool for studying the function of these receptors in the brain. N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide is also relatively stable and has a long half-life, which makes it suitable for use in in vitro and in vivo experiments. However, there are also limitations to the use of N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide in lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide can also interact with other neurotransmitter systems in the brain, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide. One area of interest is the role of GABA receptors in the regulation of sleep and wakefulness. N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to have sedative effects, which may be useful in the treatment of sleep disorders. Another area of interest is the potential use of N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide in the treatment of chronic pain. N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to have analgesic effects, which may be due to its ability to modulate the activity of pain pathways in the brain. Finally, there is also interest in the development of new drugs that target the GABA receptor system. N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide is a valuable tool for studying the function of these receptors, and further research may lead to the development of new drugs that are more effective and have fewer side effects.

Scientific Research Applications

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide has been used in scientific research to study the role of GABA receptors in the brain. GABA receptors are involved in inhibitory neurotransmission and play a crucial role in the regulation of neuronal excitability. N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide is a selective agonist of the GABA-A receptor, which makes it a valuable tool for studying the function of these receptors in the brain.

properties

IUPAC Name

N-[1-(1-ethylpyrazol-3-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-3-19-7-6-11(17-19)10(2)16-15(20)12-9-13(21-18-12)14-5-4-8-22-14/h4-10H,3H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAOBHSTLYMGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(C)NC(=O)C2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide
Reactant of Route 5
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.